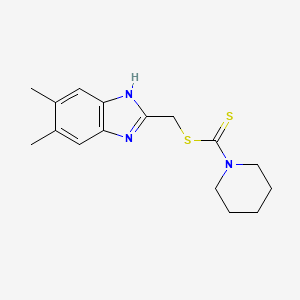

PIN1 inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H21N3S2 |

|---|---|

Molecular Weight |

319.5 g/mol |

IUPAC Name |

(5,6-dimethyl-1H-benzimidazol-2-yl)methyl piperidine-1-carbodithioate |

InChI |

InChI=1S/C16H21N3S2/c1-11-8-13-14(9-12(11)2)18-15(17-13)10-21-16(20)19-6-4-3-5-7-19/h8-9H,3-7,10H2,1-2H3,(H,17,18) |

InChI Key |

AMPMHCFEOPJYJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CSC(=S)N3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Intricacies of PIN1 Inhibition: A Technical Guide to the Mechanism of Action

For Immediate Release

A Deep Dive into the Molecular Taming of a Key Oncogenic Driver

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action of PIN1 inhibitors. Overexpression and hyperactivity of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. This document elucidates the core mechanisms of PIN1 inhibition, details key experimental protocols for inhibitor characterization, and presents a quantitative comparison of representative inhibitors.

The Core Mechanism: Disrupting Conformational Control

PIN1 is a unique enzyme that specifically recognizes and catalyzes the cis-trans isomerization of proline residues that are preceded by a phosphorylated serine or threonine (pSer/Thr-Pro). This seemingly subtle conformational change has profound consequences for the substrate protein's function, stability, and subcellular localization. PIN1's action can either activate oncoproteins or inactivate tumor suppressors, thereby driving cancer progression.

PIN1 inhibitors function by interfering with this catalytic process. They can be broadly categorized into two main classes based on their interaction with the enzyme:

-

Orthosteric Inhibitors: These compounds directly compete with the native substrate for binding to the active site within the PPIase domain. They can be further divided into:

-

Covalent Inhibitors: These form an irreversible covalent bond with a key residue in the active site, most notably Cysteine-113 (Cys113). This leads to permanent inactivation of the enzyme.

-

Non-covalent Inhibitors: These bind reversibly to the active site through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

-

-

Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency. This can occur through modulation of the interaction between the catalytic PPIase domain and the substrate-binding WW domain.

The ultimate outcome of PIN1 inhibition is the restoration of normal protein function and the suppression of oncogenic signaling pathways. By preventing the PIN1-mediated conformational changes, inhibitors can lead to the degradation of oncoproteins like c-Myc and Cyclin D1, and the stabilization of tumor suppressors like p53.

Key Signaling Pathways Modulated by PIN1 Inhibitors

PIN1 sits at the crossroads of multiple signaling pathways critical for cell growth, proliferation, and survival. Inhibition of PIN1 can therefore have a broad anti-cancer effect by disrupting these interconnected networks.

Caption: Major signaling pathways regulated by PIN1.

Quantitative Analysis of PIN1 Inhibitors

The potency of PIN1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following table summarizes these values for a selection of notable PIN1 inhibitors.

| Inhibitor | Class | Target Site | IC50 | Ki | Citation(s) |

| KPT-6566 | Covalent | Cys113 (catalytic site) | 640 nM | 625.2 nM | [1] |

| BJP-06-005-3 | Covalent | Cys113 (catalytic site) | 48 nM | - | [2] |

| Sulfopin | Covalent | Cys113 (catalytic site) | - | 17 nM (apparent) | [1] |

| D-PEPTIDE | Non-covalent Peptide | Catalytic Site | - | 20 nM | [2] |

| VS1 | Non-covalent Small Molecule | Catalytic Site | 6.4 µM | - | [2] |

| VS2 | Non-covalent Small Molecule | Catalytic Site | 29.3 µM | - | [2] |

| ATRA | Non-covalent Small Molecule | Catalytic Site | 33.2 µM | - | [2] |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Detailed Experimental Protocols

Accurate characterization of PIN1 inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

Chymotrypsin-Coupled PPIase Assay (for IC50 Determination)

This assay measures the catalytic activity of PIN1 by coupling the isomerization of a substrate peptide to its cleavage by chymotrypsin.

Materials:

-

Recombinant human PIN1

-

Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)

-

α-Chymotrypsin

-

Assay buffer (e.g., 35 mM HEPES, pH 7.8)

-

Test inhibitor compounds

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the substrate peptide in an appropriate solvent (e.g., 0.5 M LiCl/trifluoroethanol).

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, the PIN1 enzyme, and the test inhibitor at various concentrations.

-

Incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 10°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate peptide to each well.

-

Immediately add α-chymotrypsin to each well. Chymotrypsin will only cleave the substrate when the pSer-Pro bond is in the trans conformation.

-

Monitor the increase in absorbance at 390 nm, which corresponds to the release of p-nitroaniline (pNA) upon substrate cleavage.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Binding Assay (for Ki Determination)

This assay measures the binding affinity of an inhibitor to PIN1 by monitoring changes in the fluorescence polarization of a fluorescently labeled probe.

Materials:

-

Recombinant human PIN1

-

Fluorescently labeled probe peptide that binds to PIN1 (e.g., a fluorescein-labeled pSer/Thr-Pro containing peptide)

-

Test inhibitor compounds

-

Assay buffer (e.g., 10 mM HEPES, 10 mM NaCl, 1% glycerol, pH 7.4)

-

Black, non-binding 384-well microplate

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 384-well plate, add the assay buffer, the fluorescently labeled probe at a fixed concentration, and the test inhibitor at various concentrations.

-

Add the PIN1 enzyme to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

Measure the fluorescence polarization of each well using the plate reader.

-

The displacement of the fluorescent probe by the inhibitor will result in a decrease in fluorescence polarization.

-

Plot the fluorescence polarization values against the inhibitor concentrations and fit the data to a competition binding curve to determine the Ki value.

Cellular Thermal Shift Assay (CETSA) (for Target Engagement in Cells)

CETSA is used to confirm that an inhibitor binds to PIN1 within a cellular context by measuring changes in the thermal stability of the target protein.

Materials:

-

Cultured cells expressing PIN1

-

Test inhibitor compound

-

Lysis buffer

-

Equipment for heating cell lysates (e.g., PCR machine)

-

SDS-PAGE and Western blotting reagents

-

Anti-PIN1 antibody

Procedure:

-

Treat cultured cells with the test inhibitor or a vehicle control for a specified time.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells to release the proteins.

-

Centrifuge the lysates to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble PIN1 in each sample using SDS-PAGE and Western blotting with an anti-PIN1 antibody.

-

Binding of the inhibitor to PIN1 will stabilize the protein, resulting in more soluble PIN1 remaining at higher temperatures compared to the vehicle-treated control.

-

Plot the amount of soluble PIN1 against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Visualizing the Mechanism and Experimental Workflow

Caption: General mechanism of orthosteric PIN1 inhibition.

Caption: Experimental workflow for PIN1 inhibitor characterization.

Conclusion

The development of potent and selective PIN1 inhibitors represents a promising avenue for cancer therapy. A thorough understanding of their mechanism of action, coupled with rigorous experimental characterization, is crucial for advancing these compounds into clinical applications. This guide provides a foundational framework for researchers in this exciting field, offering insights into the molecular basis of PIN1 inhibition and practical guidance for inhibitor evaluation. The continued exploration of novel inhibitory scaffolds and mechanisms will undoubtedly pave the way for the next generation of anti-cancer therapeutics targeting this critical oncogenic driver.

References

The Discovery and Synthesis of PIN1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator in a multitude of cellular processes, including cell cycle progression, signal transduction, and gene expression. Its unique ability to catalyze the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs allows it to function as a molecular switch, profoundly impacting the conformation, activity, and stability of its substrate proteins. Overexpression and hyperactivity of PIN1 have been strongly implicated in numerous human pathologies, most notably cancer, where it can simultaneously activate oncogenes and inactivate tumor suppressors.[1][2][3] This central role in malignancy has positioned PIN1 as a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of PIN1 inhibitors, detailing key experimental protocols, summarizing critical data, and visualizing the complex biological pathways involved.

PIN1 Signaling Pathways in Cancer

PIN1 exerts its oncogenic influence by modulating a complex network of signaling pathways. Its substrates are often key players in cell proliferation, survival, and metastasis. Understanding these interactions is crucial for the rational design of targeted inhibitors.

PIN1 is known to regulate key signaling pathways in cancer, including the NOTCH, RAS/MAPK, WNT/β-catenin, and NF-κB pathways.[3][4] For instance, PIN1 can amplify NOTCH signaling by enhancing the cleavage of the NOTCH1 receptor and preventing the degradation of the active Notch intracellular domain (NICD).[5] In the RAS/MAPK pathway, PIN1 can promote the stability and activity of downstream effectors like Cyclin D1.[5] Furthermore, PIN1 has been shown to stabilize β-catenin, a key component of the WNT signaling pathway, and to promote the nuclear translocation and activity of the p65 subunit of NF-κB.[2][4]

Discovery of PIN1 Inhibitors: A Workflow

The identification of novel PIN1 inhibitors typically follows a multi-step workflow, beginning with the screening of large compound libraries and culminating in the validation of lead candidates in cellular and in vivo models.

Quantitative Data on PIN1 Inhibitors

A variety of small molecules, peptides, and natural products have been identified as PIN1 inhibitors. Their potency is typically characterized by their half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), or dissociation constant (Kd).

| Inhibitor Class | Compound | Inhibition Type | IC50 | Ki | Kd | Citation(s) |

| Natural Products | Juglone | Irreversible, Covalent | ~1 µM | - | - | [6] |

| (-)-epigallocatechin-3-gallate (EGCG) | Reversible | 2.6 µM | - | - | [7] | |

| Small Molecules | KPT-6566 | Covalent | 0.64 µM | 625.2 nM | - | [8][9] |

| BJP-06-005-3 | Covalent | 48 nM | - | - | [1] | |

| Sulfopin | Covalent | - | 17 nM | - | [10] | |

| All-trans retinoic acid (ATRA) | - | - | - | - | [11] | |

| Peptide-Based | Ac-Phe-D-pThr-Pip-Nal-Gln-NH2 | Reversible | - | 20.4 nM | - | [12] |

| Reduced-amide inhibitor 1 | Reversible | 6.3 µM | - | - | [13] |

Note: The reported values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful drug discovery. The following sections provide methodologies for key assays used in the identification and characterization of PIN1 inhibitors.

PIN1 PPIase Inhibition Assay (Chymotrypsin-Coupled)

This assay spectrophotometrically measures the cis-to-trans isomerization of a substrate peptide by PIN1, which is then cleaved by chymotrypsin, releasing a chromophore.

Materials:

-

Recombinant human PIN1

-

Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-pNA)

-

α-chymotrypsin

-

Assay buffer (e.g., 35 mM HEPES, pH 7.8)

-

Test compounds (inhibitors)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the substrate peptide in a 470 mM LiCl in trifluoroethanol (TFE) solution to enrich the cis conformation.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations to the wells.

-

Add recombinant PIN1 to each well (except for the no-enzyme control).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate peptide to all wells.

-

Immediately after adding the substrate, add α-chymotrypsin to all wells.

-

Monitor the increase in absorbance at 390 nm over time using a spectrophotometer. The rate of p-nitroaniline (pNA) release is proportional to the PIN1 activity.

-

Calculate the initial reaction rates and determine the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.

Fluorescence Polarization (FP) Binding Assay

This assay measures the binding of a fluorescently labeled ligand to PIN1. When the small fluorescent ligand binds to the much larger PIN1 protein, its rotation slows, leading to an increase in fluorescence polarization.

Materials:

-

Recombinant human PIN1

-

Fluorescently labeled probe (e.g., a fluorescent peptide that binds to PIN1)

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Test compounds (inhibitors)

-

Black, low-binding 96- or 384-well microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

To the wells of a black microplate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the fluorescently labeled probe at a fixed concentration to all wells.

-

Add recombinant PIN1 at a fixed concentration to all wells (except for the no-enzyme control).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

The displacement of the fluorescent probe by a competing inhibitor will result in a decrease in the polarization signal.

-

Calculate the IC50 values by plotting the percentage of inhibition (decrease in polarization) against the inhibitor concentration.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Test compounds (inhibitors)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48-72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate with gentle shaking for 15-30 minutes at room temperature to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the inhibitor.

Western Blot Analysis of PIN1 Downstream Targets

This technique is used to detect changes in the protein levels of PIN1 downstream targets, such as Cyclin D1 and c-Myc, upon treatment with a PIN1 inhibitor.

Materials:

-

Cancer cell line

-

Test compound (PIN1 inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the PIN1 inhibitor for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities to determine the relative protein expression levels.

Synthesis of PIN1 Inhibitors

The chemical synthesis of PIN1 inhibitors is a diverse field, with strategies tailored to the specific chemical scaffold of the inhibitor. Below are conceptual outlines for the synthesis of two classes of PIN1 inhibitors.

Synthesis of Juglone Derivatives

Juglone, a natural product, has served as a starting point for the synthesis of more potent and selective PIN1 inhibitors. A common strategy involves the modification of the hydroxyl group to introduce various functionalities via ether or ester linkages. For example, click chemistry can be employed to introduce triazole-containing side chains.

Synthesis of a Covalent Peptide-Based Inhibitor (Conceptual)

The synthesis of peptide-based inhibitors often involves solid-phase peptide synthesis (SPPS) followed by the introduction of a warhead for covalent modification of the target. For a cysteine-targeting covalent inhibitor, an electrophilic group like an acrylamide can be incorporated.

Conclusion

The development of potent and selective PIN1 inhibitors holds significant promise for the treatment of cancer and other diseases where PIN1 is dysregulated. The methodologies and data presented in this guide provide a comprehensive resource for researchers in this dynamic field. Continued efforts in high-throughput screening, rational drug design, and innovative synthetic chemistry will be crucial in translating the therapeutic potential of PIN1 inhibition into clinical reality.

References

- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pin1 acts as a modulator of cell proliferation through alteration in NF-κB but not β-catenin/TCF4 signalling in a subset of endometrial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]

- 4. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

- 7. Frontiers | PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication [frontiersin.org]

- 8. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Reduced-Amide Inhibitor of Pin1 Binds in a Conformation Resembling a Twisted-Amide Transition State - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potency and Mechanism of PIN1 Inhibitor (S)-2: A Technical Guide

This guide provides a comprehensive overview of the biological activity of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) inhibitor, (S)-2. PIN1 is a critical regulator in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer.[1][2] Inhibitors of PIN1, such as (S)-2, represent a promising therapeutic strategy.[3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the inhibitor's quantitative data, experimental protocols, and its impact on key signaling pathways.

Quantitative Biological Activity of PIN1 Inhibitor (S)-2

The efficacy of (S)-2 as a PIN1 inhibitor has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 3.2 μM | Protease-coupled in vitro assay | [3] |

Note: Further quantitative data on cellular activity, such as the reduction of cyclin D1 expression in PC-3 prostate cancer cells, has been reported but specific IC50 values in cellular assays were not detailed in the provided search results.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of PIN1 inhibitors like (S)-2.

This assay is a standard method to determine the enzymatic inhibitory activity of compounds against PIN1.

Principle: The assay measures the cis-to-trans isomerization of a phosphorylated peptide substrate by PIN1. The trans isomer is subsequently cleaved by a protease (e.g., chymotrypsin), releasing a chromogenic or fluorogenic product that can be quantified spectrophotometrically or fluorometrically. The rate of product formation is proportional to PIN1 activity.

Protocol:

-

Reagents and Materials:

-

Recombinant human PIN1 protein

-

Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)

-

Protease (e.g., Chymotrypsin)

-

Assay buffer (e.g., HEPES-based buffer)

-

Test inhibitor (e.g., (S)-2) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a 96-well plate, add the assay buffer, recombinant PIN1, and the test inhibitor at various concentrations.

-

Incubate the mixture for a defined period to allow for inhibitor binding to the enzyme.

-

Initiate the reaction by adding the substrate peptide.

-

Immediately add the protease to the reaction mixture.

-

Monitor the absorbance or fluorescence of the released product over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

This technique is used to assess the effect of PIN1 inhibition on the protein levels of its downstream targets, such as Cyclin D1.

Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the protein of interest.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., PC-3 prostate cancer cells) in appropriate media.

-

Treat the cells with the PIN1 inhibitor ((S)-2) at various concentrations for a specified duration.

-

Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Cyclin D1.

-

Incubate with a primary antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the Cyclin D1 band intensity to the loading control.

-

Compare the levels of Cyclin D1 in inhibitor-treated samples to the vehicle control.

-

Signaling Pathways and Mechanisms of Action

PIN1 exerts its influence by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a multitude of proteins.[1] This conformational change can alter protein stability, activity, and subcellular localization, thereby impacting numerous signaling pathways critical for cell proliferation, survival, and differentiation.[2][4] Inhibition of PIN1 is expected to reverse these effects.

The following diagram illustrates the central role of PIN1 in several key oncogenic signaling pathways and how its inhibition can lead to anti-cancer effects. PIN1 is known to regulate key proteins such as Cyclin D1, c-Myc, and NF-κB.[5]

Caption: PIN1's role in oncogenic signaling pathways.

The logical flow of experiments to characterize a novel PIN1 inhibitor is depicted in the following diagram. This workflow progresses from initial biochemical screening to cellular and potentially in vivo validation.

Caption: Workflow for PIN1 inhibitor characterization.

By understanding the quantitative biological activity, the experimental protocols for its assessment, and the underlying signaling pathways, researchers can better evaluate the therapeutic potential of PIN1 inhibitors like (S)-2 in various disease contexts. Further studies are warranted to fully elucidate the cellular and in vivo effects of this class of inhibitors.

References

- 1. PIN1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Targets of PIN1 Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptidyl-prolyl cis-trans isomerase PIN1 has emerged as a critical regulator in a multitude of cellular processes, including cell cycle progression, signal transduction, and gene expression. Its dysregulation is implicated in various pathologies, most notably cancer and Alzheimer's disease, making it a compelling therapeutic target. The development of small molecule inhibitors targeting PIN1 has gained significant momentum. A crucial aspect of this endeavor is the precise identification and validation of the molecular targets of these inhibitors to understand their mechanism of action, predict their therapeutic efficacy, and assess potential off-target effects. This technical guide provides a comprehensive overview of the core methodologies employed for PIN1 inhibitor target identification, presents quantitative data for key inhibitors, and visualizes the intricate signaling networks governed by PIN1.

PIN1 Signaling Pathways

PIN1 exerts its influence by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs in a wide array of substrate proteins. This conformational change can profoundly impact protein stability, localization, and activity, thereby modulating the output of numerous signaling cascades. Understanding these pathways is paramount for contextualizing the effects of PIN1 inhibition.

PIN1 is a key regulator of multiple oncogenic signaling pathways.[1] It is involved in pathways such as the growth factor/RAS-MAPK, pRB/CDK/CYCLIN D1, p53, NOTCH, c-MYC, WNT/β-CATENIN, and NF-kappaB, among others.[2] For instance, PIN1 enhances the stability of β-catenin in the Wnt signaling pathway by protecting it from degradation, leading to its nuclear accumulation and target gene transcription.[3] In the Ras/AP-1 pathway, PIN1 directly interacts with and enhances the activity of transcription factors like c-Fos and c-Jun.[3] Furthermore, PIN1 regulates the PI3K/AKT/mTOR pathway, which is central to cell growth and survival.[4]

Below are diagrams illustrating some of the key signaling pathways influenced by PIN1.

References

- 1. researchgate.net [researchgate.net]

- 2. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]

PIN1 Inhibitors: A Technical Guide to Structure-Activity Relationships and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth exploration of the structure-activity relationships (SAR) for inhibitors of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: PIN1 as a Therapeutic Target

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within proteins.[1] This conformational change is a critical regulatory mechanism in numerous cellular signaling pathways.[2] PIN1 is composed of two primary domains: an N-terminal WW domain that recognizes and binds to pSer/Thr-Pro motifs, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that executes the catalytic isomerization.[1][3]

PIN1 is overexpressed in a wide range of human cancers, and its activity is crucial for the stability and function of numerous oncoproteins (e.g., c-Myc, Cyclin D1, β-catenin) while promoting the degradation of tumor suppressors (e.g., p53).[2][4] Its central role in amplifying oncogenic signals makes it a compelling target for cancer therapy.[5][6] However, the development of potent, selective, and cell-permeable PIN1 inhibitors remains a significant challenge.[7][8] This guide details the current understanding of PIN1 inhibitor SAR to aid in the rational design of novel therapeutics.

Key Signaling Pathways Regulated by PIN1

PIN1 acts as a fulcrum, balancing the activity of oncogenic and tumor-suppressive pathways. Its inhibition can simultaneously disrupt multiple cancer-driving cascades.

PIN1 also plays a significant role in preventing apoptosis, thereby promoting cancer cell survival. It achieves this by inhibiting the function of key pro-apoptotic proteins.

Structure-Activity Relationship (SAR) of PIN1 Inhibitors

PIN1 inhibitors can be broadly classified based on their chemical scaffolds and mechanism of action. Key classes include natural products, peptidomimetics, and covalent inhibitors.

Natural Products and Derivatives

Juglone, a naphthoquinone from walnuts, was the first identified PIN1 inhibitor.[1] Its simple structure and reactivity have led to concerns about specificity, but it serves as a foundational scaffold for SAR studies.

| Compound | Class | IC50 / Ki | Comments | Reference(s) |

| Juglone | Naphthoquinone | ~5 µM (IC50) | Covalent inhibitor, reacts with Cys113 in the active site. Lacks specificity. | [1] |

| ATRA | Retinoid | ~33.2 µM (IC50) | Binds to the active site and induces PIN1 degradation. | [9][10][11] |

| 6,7,4'-THIF | Isoflavone | - | Identified via virtual screening. | [1] |

Sulfopin and Covalent Inhibitors

A major advancement in PIN1 inhibitor design has been the development of potent and selective covalent inhibitors that target a conserved cysteine (Cys113) in the catalytic site.[9] This approach offers high potency and prolonged target engagement.

| Compound | Class | IC50 / Ki | Comments | Reference(s) |

| BJP-06-005-3 | Covalent Peptide | 48 nM (Ki) | Rationally designed to target Cys113. Potent and cell-permeable but has poor microsomal stability. | [9] |

| KPT-6566 | Reversible Covalent | - | Releases a quinone-mimetic substructure after binding. | [9] |

| Sulfopin | Covalent | ~9 µM (IC50) | Identified via DELFIA screen; causes PIN1 thermal destabilization and degradation in cells. | [12] |

| 158H9 | Covalent | - | Effective in degrading PIN1 in multiple cancer cell lines with DC50 values ~500 nM. | [12] |

| 164A10 | Covalent | - | Similar to 158H9, shows potent PIN1 degradation across various cell lines. | [12] |

Non-Covalent Heterocyclic Inhibitors

Virtual screening and fragment-based approaches have identified several non-covalent inhibitors. These compounds typically aim to mimic the phosphate and proline moieties of the natural substrate. While they often exhibit good enzyme inhibition, achieving cellular activity is a common hurdle due to the charged nature required for binding to the phosphate-binding pocket.[7][8]

| Compound | Class | IC50 / Ki | Comments | Reference(s) |

| PiB | Dibenzofuran | Weak inhibitor | One of the early small molecule inhibitors identified. | [13] |

| VS1 | Heterocycle | 6.4 µM (IC50) | Identified via a pharmacophore-driven virtual screen. | [10] |

| VS2 | Heterocycle | 29.3 µM (IC50) | Identified alongside VS1; shows antiproliferative activity in ovarian cancer cells. | [10] |

| HWH8-33 | Heterocycle | Micromolar (IC50) | Identified via high-throughput screening; shows in vivo antitumor activity. | [13][14] |

| HWH8-36 | Heterocycle | Micromolar (IC50) | Discovered with HWH8-33; inhibits cancer cell proliferation and migration. | [13][14] |

| Compound 82 | Azocane derivative | ~3.0 µM (IC50) | Contains an aliphatic azocane in the proline-binding pocket to increase flexibility. | [15] |

Experimental Protocols for Inhibitor Evaluation

A standardized workflow is essential for the discovery and characterization of novel PIN1 inhibitors. This process involves a combination of in vitro biochemical assays, biophysical binding studies, and cell-based functional assays.

PPIase Isomerase Inhibition Assay

This is the primary assay to measure the catalytic inhibition of PIN1. A common method is the chymotrypsin-coupled assay.[9]

-

Principle: The assay uses a peptide substrate like Suc-Ala-pSer-Pro-Phe-pNA. PIN1 isomerizes the pSer-Pro bond from its predominantly cis form to the trans form. Chymotrypsin can only cleave the peptide when the bond is in the trans conformation, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically at ~405 nm. The rate of pNA production is proportional to PIN1 activity.

-

Protocol Outline:

-

Reagents: Purified recombinant PIN1 protein, peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA), α-chymotrypsin, assay buffer (e.g., 35 mM HEPES).

-

Procedure: a. Pre-incubate varying concentrations of the test inhibitor with a fixed concentration of PIN1 protein in assay buffer (e.g., for 30 minutes at 4°C).[14] b. Initiate the reaction by adding the peptide substrate and chymotrypsin. c. Monitor the increase in absorbance at 405 nm over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The apparent Ki can be calculated if the substrate concentration and Km are known.[9]

-

Binding Affinity Assays

These assays confirm direct physical interaction between the inhibitor and PIN1 and determine the binding affinity (Kd).

-

Fluorescence Polarization (FP) Assay: [9]

-

Principle: A fluorescently labeled peptide probe that binds to PIN1 is used. When the small probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger PIN1 protein, its tumbling slows, and polarization increases. Test compounds compete with the probe for binding, causing a decrease in polarization.

-

Protocol Outline:

-

Incubate a fixed concentration of PIN1 and the fluorescent probe in assay buffer until equilibrium is reached.

-

Add serial dilutions of the test inhibitor.

-

Measure fluorescence polarization on a suitable plate reader.

-

Plot the change in polarization against inhibitor concentration to determine the IC50/Ki.

-

-

-

Surface Plasmon Resonance (SPR): [14]

-

Principle: PIN1 protein is immobilized on a sensor chip. A solution containing the test inhibitor is flowed over the surface. Binding of the inhibitor to PIN1 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Protocol Outline:

-

Immobilize purified PIN1 onto a sensor chip (e.g., CM5 chip).

-

Inject serial dilutions of the inhibitor over the chip surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

-

Cellular Assays

Cell-based assays are critical to evaluate an inhibitor's membrane permeability, target engagement, and functional effects in a biological context.

-

Cell Viability / Proliferation Assay (MTT / CCK-8): [11][14]

-

Principle: Cancer cell lines known to overexpress PIN1 (e.g., HGC-27, MKN45, BxPC3) are treated with the inhibitor. After a set incubation period (e.g., 72 hours), a reagent (MTT or WST-8) is added, which is converted into a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of viable cells.

-

Data Analysis: Absorbance is read on a plate reader. The percentage of cell viability relative to a vehicle control (e.g., DMSO) is calculated to determine the GI50 (concentration for 50% growth inhibition).

-

-

-

Principle: Used to assess the inhibitor's effect on PIN1 protein levels (in the case of degraders like ATRA) and the phosphorylation or total protein levels of downstream targets like Cyclin D1, AKT, and β-catenin.

-

Protocol Outline:

-

Treat cells with the inhibitor for a specified time.

-

Lyse the cells and determine total protein concentration (e.g., Bradford assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific to PIN1 and its downstream targets, followed by HRP-conjugated secondary antibodies.

-

Detect signals using chemiluminescence.

-

-

-

-

Principle: PIN1 inhibition is known to cause cell cycle arrest, typically at the G0/G1 or G2/M phase. This is quantified by measuring the DNA content of cells.

-

Protocol Outline:

-

Treat cells with the inhibitor.

-

Harvest, fix, and permeabilize the cells.

-

Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the cell population by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Conclusion and Future Directions

The development of PIN1 inhibitors has progressed significantly from non-specific natural products to highly potent and selective covalent agents. The SAR data clearly indicates that successful inhibitors must effectively engage the phosphate-binding and proline-binding pockets of the catalytic site. Targeting Cys113 covalently has emerged as a particularly effective strategy for achieving high potency.

Despite these advances, major challenges remain. Many potent enzymatic inhibitors lack cellular activity due to poor membrane permeability, a consequence of the charged moieties often required for high-affinity binding.[8] Furthermore, ensuring selectivity over other cellular nucleophiles is a critical hurdle for covalent inhibitors. Future efforts should focus on:

-

Improving Cell Permeability: Employing strategies like prodrugs or optimizing physicochemical properties to balance binding affinity with cellular uptake.

-

Developing Allosteric Inhibitors: Targeting sites remote from the catalytic domain, such as the interface between the WW and PPIase domains, could offer a novel mechanism of action and improved selectivity.[16]

-

Structure-Based Drug Design (SBDD): Leveraging the growing number of high-resolution crystal structures of PIN1 in complex with inhibitors to rationally design next-generation compounds with optimized interactions and drug-like properties.[8][17]

Continued research into the nuanced structure-activity relationships will be paramount to unlocking the full therapeutic potential of PIN1 inhibition in cancer and other diseases.

References

- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The isomerase PIN1 controls numerous cancer-driving pathways and is a unique drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]

- 5. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arts.units.it [arts.units.it]

- 11. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 14. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Investigating dynamic interdomain allostery in Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PIN1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of inhibitors targeting the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). PIN1 is a critical regulator in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and Alzheimer's disease.[1] Consequently, the development of potent and selective PIN1 inhibitors is a significant focus in drug discovery.[2][3] This document details the quantitative data for representative PIN1 inhibitors, outlines key experimental protocols for their characterization, and visualizes the intricate signaling pathways involving PIN1.

Quantitative Data of Representative PIN1 Inhibitors

The following tables summarize the in vitro potency of several notable PIN1 inhibitors. These compounds have been developed to target the catalytic activity of PIN1 and have been characterized using various biochemical and cellular assays.

| Inhibitor | Assay Type | Parameter | Value (nM) | Reference |

| BJP-06–005-3 | PPIase Isomerase Inhibition | Apparent Kᵢ | 48 | [2] |

| AG17724 | PPIase Isomerase Inhibition | Kᵢ | 30 | [4] |

| Sulfopin | Biochemical Assay | IC₅₀ | Not Specified (Nanomolar) | [5] |

| HWH8-33 | Enzyme Inhibition | IC₅₀ | Not Specified | [6] |

| HWH8-36 | Enzyme Inhibition | IC₅₀ | Not Specified | [6] |

| D-PEPTIDE | Binding Affinity | Kᵢ | 20 | [2] |

Note: The specific IC₅₀ values for HWH8-33 and HWH8-36 were not detailed in the provided search results, but their inhibitory activity was confirmed.[6]

Key Signaling Pathways Regulated by PIN1

PIN1 plays a pivotal role in modulating multiple oncogenic signaling pathways by catalyzing the cis-trans isomerization of phosphorylated Ser/Thr-Pro motifs in a wide range of proteins.[7][8] This conformational change can significantly impact protein stability, activity, and subcellular localization.[7]

Caption: PIN1 integrates multiple oncogenic signaling pathways.

Experimental Protocols

The in vitro characterization of PIN1 inhibitors involves a series of assays to determine their binding affinity, inhibitory potency, and mechanism of action. Below are detailed methodologies for key experiments.

PPIase Isomerase Inhibition Assay

This assay measures the ability of a compound to inhibit the catalytic isomerase activity of PIN1.

Principle: A chromogenic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is used, which is only cleaved by chymotrypsin when the peptidyl-prolyl bond is in the trans conformation. PIN1 accelerates the conversion from the cis to the trans form. The rate of color change, measured spectrophotometrically, is proportional to PIN1 activity.

Protocol:

-

Recombinant PIN1 protein is incubated with the test inhibitor at various concentrations for a defined period (e.g., 12 hours).

-

The reaction is initiated by adding the peptide substrate.

-

Chymotrypsin is added to the mixture.

-

The absorbance is monitored over time at a specific wavelength (e.g., 390 nm) to determine the rate of substrate cleavage.

-

The percentage of inhibition is calculated relative to a DMSO control, and IC₅₀ or Kᵢ values are determined by fitting the data to a dose-response curve.[2]

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of an inhibitor to PIN1.

Principle: A fluorescently labeled peptide that binds to PIN1 is used as a probe. When the probe is bound to the larger PIN1 protein, it tumbles slower in solution, resulting in a high fluorescence polarization value. An inhibitor that competes with the probe for binding to PIN1 will displace the probe, causing it to tumble faster and resulting in a decrease in fluorescence polarization.

Protocol:

-

A constant concentration of recombinant PIN1 and the fluorescently labeled peptide probe are mixed in a suitable buffer.

-

The test inhibitor is added at increasing concentrations.

-

The mixture is incubated to reach binding equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate filters.

-

The data is plotted as fluorescence polarization versus inhibitor concentration to determine the binding affinity (e.g., Kᵢ or Kₔ).[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct engagement of an inhibitor with PIN1 within a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. When cells are heated, unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

Protocol:

-

Intact cells or cell lysates are treated with the test inhibitor or a vehicle control.

-

The samples are heated to a range of temperatures.

-

After heating, the cells are lysed (if not already), and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble PIN1 remaining at each temperature is quantified by Western blotting or other protein detection methods.

-

A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[9]

Experimental Workflow for PIN1 Inhibitor Characterization

The in vitro characterization of a novel PIN1 inhibitor typically follows a structured workflow to comprehensively assess its properties.

Caption: A generalized workflow for in vitro PIN1 inhibitor characterization.

References

- 1. PIN1 - Wikipedia [en.wikipedia.org]

- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]

- 4. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

PIN1 Inhibitors: A Technical Guide to Binding Affinity and Mechanistic Analysis

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding affinity of inhibitors to the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). PIN1 is a critical regulator in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and Alzheimer's disease, making it a key therapeutic target.[1] This guide will focus on the binding characteristics of various PIN1 inhibitors, with a particular emphasis on the irreversible inhibitor (S)-2, and will detail the experimental methodologies used for their characterization.

The Role of PIN1 in Cellular Signaling

PIN1 is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro motifs).[2] This isomerization acts as a molecular switch, regulating the conformation, activity, stability, and subcellular localization of its substrate proteins.[1][3] Consequently, PIN1 plays a pivotal role in modulating numerous signaling pathways that are fundamental to cell proliferation, survival, and differentiation.

Key signaling pathways influenced by PIN1 include:

-

Wnt/β-catenin Pathway: PIN1 binds to and isomerizes phosphorylated β-catenin, leading to its stabilization, accumulation, and subsequent translocation to the nucleus where it activates target gene transcription, promoting cell proliferation.[4]

-

Ras/AP-1 Pathway: PIN1 can interact with components of the Ras signaling cascade, such as c-Fos and c-Jun, members of the AP-1 transcription factor family. By isomerizing these proteins, PIN1 enhances their stability and transcriptional activity, thereby promoting cancer cell proliferation.[4]

-

Other Oncogenic Pathways: PIN1 is known to regulate the activity of several other cancer-driving receptors and their downstream signaling, including those mediated by HER2, NOTCH1, androgen receptor (AR), and estrogen receptor α (ERα).[3]

Due to its central role in amplifying these oncogenic signals, the inhibition of PIN1 has emerged as a promising therapeutic strategy for cancer.

Binding Affinity of PIN1 Inhibitors

The development of potent and selective PIN1 inhibitors is a major focus of drug discovery efforts. The binding affinity of these inhibitors to PIN1 is a critical parameter that determines their efficacy. Various inhibitors have been identified, ranging from natural products to synthetic small molecules, with binding affinities spanning from the micromolar to the nanomolar range.

Below is a summary of the binding affinities of several notable PIN1 inhibitors.

| Inhibitor | Binding Affinity (Ki, IC50, or Kd) | Assay Method | Reference |

| (S)-2 | IC50 = 3.2 µM | Protease-coupled in vitro assay | [3] |

| D-PEPTIDE | Ki = 20 nM | PPIase assay | [5] |

| L-PEPTIDE | Ki = 507 ± 37 nM | PPIase assay | [6] |

| BJP-06–005-3 | Apparent Ki = 48 nM | Chymotrypsin-coupled PPIase assay | [5] |

| VS1 | IC50 = 6.4 µM | In vitro fluorescent assay | [7] |

| VS2 | IC50 = 29.3 µM | In vitro fluorescent assay | [7] |

| Compound 29 | Kd = 300 µM | NMR chemical shift perturbation | [8] |

| Compound 47 | Kd = 326 µM | 2D HSQC titrations | [8] |

| Compound 48 | Kd = 423 µM | 2D HSQC titrations | [8] |

Experimental Protocols for Determining Binding Affinity

A variety of biophysical and biochemical techniques are employed to quantify the binding affinity of inhibitors to PIN1. The choice of method often depends on the nature of the inhibitor and the specific information sought.

Fluorescence Polarization (FP) Binding Assay

This is a competitive binding assay used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled probe from the PIN1 active site.

-

Principle: A small, fluorescently labeled peptide that binds to PIN1 will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger PIN1 protein, its tumbling is restricted, leading to a high fluorescence polarization signal. An inhibitor that competes with the fluorescent peptide for binding to PIN1 will cause a decrease in the polarization signal in a concentration-dependent manner.

-

Protocol Outline:

-

A solution containing a fixed concentration of GST-tagged PIN1 and a fluorescently labeled peptide probe is prepared in an appropriate buffer (e.g., 10 mM HEPES, 10 mM NaCl, 1% glycerol, pH 7.4) containing BSA and a non-ionic detergent to prevent non-specific binding.[5]

-

Serial dilutions of the inhibitor compound are added to the PIN1-probe solution.

-

The mixture is incubated to reach binding equilibrium (e.g., 12 hours at 4°C).[5]

-

Fluorescence polarization is measured using a suitable plate reader.

-

The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 value.

-

Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay

This is a functional assay that measures the enzymatic activity of PIN1 and the ability of an inhibitor to block this activity. The chymotrypsin-coupled assay is a common format.

-

Principle: A synthetic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is used, which is only cleaved by the protease chymotrypsin when the peptidyl-prolyl bond is in the trans conformation. PIN1 catalyzes the cis-trans isomerization of this bond. The cleavage of the p-nitroanilide (pNA) group results in a colorimetric or spectrophotometric signal. An inhibitor of PIN1 will reduce the rate of this reaction.

-

Protocol Outline:

-

The assay is performed in a suitable buffer (e.g., 35 mM HEPES, pH 7.8) at a controlled temperature (e.g., 10°C).[6]

-

A reaction mixture containing PIN1, chymotrypsin, and varying concentrations of the inhibitor is prepared.

-

The reaction is initiated by the addition of the peptide substrate.

-

The absorbance change over time is monitored spectrophotometrically (e.g., at 330 nm).[6]

-

The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 or Ki value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

-

Principle: A solution of the inhibitor is titrated into a solution containing PIN1 in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of inhibitor to protein.

-

Protocol Outline:

-

Solutions of PIN1 and the inhibitor are prepared in the same buffer and thoroughly degassed.

-

The sample cell is filled with the PIN1 solution, and the injection syringe is filled with the inhibitor solution.

-

A series of small injections of the inhibitor are made into the PIN1 solution.

-

The heat change after each injection is measured.

-

The resulting data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study the binding of inhibitors to PIN1 by monitoring changes in the chemical shifts of the protein's atoms upon ligand binding.

-

Principle: The chemical environment of atomic nuclei within a protein is sensitive to its three-dimensional structure. When an inhibitor binds to PIN1, it perturbs the chemical environment of the amino acid residues in the binding pocket and potentially allosteric sites, leading to changes in their NMR chemical shifts.

-

Protocol Outline:

-

A sample of isotopically labeled (e.g., 15N-labeled) PIN1 is prepared.

-

A 2D 1H-15N HSQC spectrum of the free protein is recorded.

-

The inhibitor is titrated into the protein sample, and a series of HSQC spectra are recorded at different inhibitor concentrations.

-

The chemical shift perturbations of the backbone amide resonances are monitored.

-

The dissociation constant (Kd) can be calculated by fitting the chemical shift changes as a function of inhibitor concentration.[8]

-

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the context of PIN1 inhibition and the methods used for its characterization, the following diagrams are provided.

Caption: Wnt/β-catenin signaling pathway regulated by PIN1.

Caption: Ras/AP-1 signaling pathway modulated by PIN1.

Caption: General experimental workflow for determining PIN1 inhibitor binding affinity.

References

- 1. PIN1 - Wikipedia [en.wikipedia.org]

- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PIN1 Inhibition in Targeting Oncogenic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptidyl-prolyl cis-trans isomerase, PIN1, has emerged as a critical regulator in cellular signaling, particularly in pathways that are frequently dysregulated in cancer. By catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs, PIN1 profoundly influences the conformation, stability, and activity of a multitude of proteins, including key oncoproteins and tumor suppressors. Its overexpression in a wide array of human cancers is often correlated with poor prognosis, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of PIN1 inhibitors and their effects on crucial oncogenes, with a focus on MYC and STAT3. It summarizes quantitative data on inhibitor efficacy, details key experimental methodologies, and visualizes the intricate signaling networks involved.

Introduction to PIN1 and its Oncogenic Functions

PIN1 is a unique enzyme that acts as a molecular switch, converting phosphorylated proteins between cis and trans conformations at proline residues. This isomerization can have profound functional consequences, leading to protein activation or degradation, altered subcellular localization, and modified protein-protein interactions. In the context of cancer, PIN1's role is multifaceted and largely pro-tumorigenic. It has been shown to amplify oncogenic signals by stabilizing oncoproteins and inactivating tumor suppressors.[1][2] Overexpression of PIN1 has been documented in numerous cancers, including breast, prostate, lung, and gastric cancer, where it contributes to uncontrolled cell proliferation, survival, and metastasis.[3][4]

Quantitative Data on PIN1 Inhibitors

A growing number of small molecule inhibitors targeting PIN1 have been developed and characterized. These inhibitors vary in their mechanism of action (covalent vs. non-covalent) and their potency. The following tables summarize key quantitative data for several prominent PIN1 inhibitors.

Table 1: In Vitro Efficacy of PIN1 Inhibitors

| Inhibitor | Type | Target | Kᵢ (nM) | IC₅₀ (nM) | Cell Line(s) | Reference(s) |

| Sulfopin | Covalent | PIN1 (Cys113) | 17 (apparent) | - | - | |

| KPT-6566 | Covalent | PIN1 (catalytic site) | 625.2 | 640 | - | |

| BJP-06-005-3 | Covalent | PIN1 (Cys113) | 48 (apparent) | - | - | [5] |

| AG17724 | - | PIN1 | 30 | - | - | |

| ATRA | Non-covalent | PIN1 (catalytic domain) | 1990 | 33200 | Ovarian Cancer Cells | [6] |

| Juglone | Covalent | PIN1 | >10000 | 6000 - 10000 | HK-1, C666-1 | [7] |

| PiB | - | PIN1 | - | - | MCF10A | [8] |

| VS1 | - | PIN1 | - | 6400 | Ovarian Cancer Cells | [6] |

| VS2 | - | PIN1 | - | 29300 | Ovarian Cancer Cells | [6] |

| HWH8-33 | - | PIN1 | - | 150 - 32320 | Various Cancer Cells | [9] |

| HWH8-36 | - | PIN1 | - | 150 - 32320 | Various Cancer Cells | [9] |

Table 2: Cellular Proliferation Inhibition by PIN1 Inhibitors

| Inhibitor | Cell Line | IC₅₀ (µM) | Reference(s) |

| Juglone | Caco-2 | 1.85 | [10] |

| DLD-1 | 1.79 | [10] | |

| HCT116 | 2.77 | [10] | |

| HT29 | 2.63 | [10] | |

| SW480 | 2.51 | [10] | |

| HK-1 | 10 | [7] | |

| C666-1 | 6 | [7] | |

| VS2 | OVCAR5 | ~19-66 | [6] |

| OVCAR3 | ~19-66 | [6] | |

| SKOV3 | ~19-66 | [6] | |

| HWH8-33 | CHO | 0.15 ± 0.02 | [9] |

| HeLa | 0.21 ± 0.04 | [9] | |

| HWH8-36 | CHO | 0.15 ± 0.02 | [9] |

| HeLa | 0.22 ± 0.01 | [9] |

Effect of PIN1 Inhibition on Oncogenes

PIN1 exerts significant control over several key oncogenes, most notably MYC and STAT3. Inhibition of PIN1 can therefore lead to the downregulation of these critical cancer drivers.

PIN1 and the MYC Oncogene

The c-MYC oncoprotein is a master transcriptional regulator that drives cell proliferation and is deregulated in a majority of human cancers. PIN1 plays a crucial role in modulating MYC's stability and transcriptional activity. Following phosphorylation of MYC at Serine 62, PIN1-mediated isomerization is critical for its function.[8] Inhibition of PIN1 has been shown to decrease MYC's binding to the DNA of its target genes, leading to a reduction in their expression, even in cases where total MYC protein levels might paradoxically increase due to altered degradation dynamics.[8] For instance, treatment with the PIN1 inhibitor Sulfopin has been shown to induce the downregulation of c-Myc target genes.[11] Similarly, the inhibitor PiB reduced the rate of MYC binding to target DNA promoters in MCF10A cells, resulting in decreased expression of oncogenic gene signatures.[8]

PIN1 and the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival, proliferation, and angiogenesis. PIN1 is a key regulator of STAT3 activity. Upon cytokine or growth factor stimulation, PIN1 interacts with phosphorylated STAT3.[12] This interaction, which is dependent on the phosphorylation of STAT3 at Serine 727, is essential for its maximal transcriptional activity.[12] Overexpression of PIN1 enhances STAT3's ability to activate its target genes and recruit coactivators like p300.[12] Consequently, inhibition of PIN1 can disrupt this oncogenic signaling axis.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving PIN1 and its oncogenic targets.

Caption: PIN1 enhances MYC-driven oncogenesis by stabilizing its active, phosphorylated form.

Caption: PIN1 potentiates STAT3 signaling, promoting cancer cell survival and angiogenesis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PIN1 inhibitor efficacy and their effects on oncogenic pathways.

PIN1 Inhibition Assay (PPIase Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of PIN1.

Principle: The assay utilizes a synthetic peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) that exists in both cis and trans conformations. PIN1 catalyzes the conversion from the cis to the trans isomer. The trans isomer is then cleaved by a reporter enzyme, such as chymotrypsin, releasing a chromogenic or fluorogenic molecule that can be quantified.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 35 mM HEPES, pH 7.8).

-

Reconstitute recombinant human PIN1 protein in assay buffer.

-

Prepare a stock solution of the peptide substrate.

-

Prepare a stock solution of chymotrypsin.

-

Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the PIN1 enzyme and the test inhibitor at various concentrations. Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the peptide substrate.

-

Immediately add chymotrypsin to the wells.

-

Monitor the increase in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of PIN1 inhibitors on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of the PIN1 inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blotting for PIN1 and Oncogene Expression

This technique is used to detect and quantify the levels of specific proteins, such as PIN1, MYC, and phosphorylated STAT3, in cell lysates.

Protocol:

-

Cell Lysis: Treat cells with the PIN1 inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PIN1, anti-c-MYC, anti-phospho-STAT3 (Tyr705)). Recommended dilutions:

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the in vivo association of a specific protein (e.g., MYC) with a specific DNA sequence (e.g., the promoter of a target gene).

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-c-MYC).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the immunoprecipitated samples.

-

Quantitative PCR (qPCR): Use qPCR with primers specific for the promoter region of a known MYC target gene (e.g., E2F2) to quantify the amount of precipitated DNA.[14] The results are typically expressed as a percentage of the input chromatin.

Conclusion and Future Directions

PIN1 represents a compelling target for cancer therapy due to its central role in regulating a multitude of oncogenic pathways. The development of potent and selective PIN1 inhibitors has provided valuable tools for dissecting its function and has shown promise in preclinical models. The ability of these inhibitors to simultaneously disrupt key cancer drivers like MYC and STAT3 underscores their therapeutic potential. Future research will likely focus on optimizing the pharmacological properties of existing inhibitors, identifying novel chemical scaffolds, and exploring combination therapies to overcome resistance and enhance anti-tumor efficacy. A deeper understanding of the complex interplay between PIN1 and various oncogenic networks will be crucial for the successful clinical translation of PIN1-targeted therapies.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. Anti-Pin1 Antibody (A88542) | Antibodies.com [antibodies.com]

- 3. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Pin1 antibody [EPR18546-317] Rabbit monoclonal (ab192036) | Abcam [abcam.com]

- 7. Pin1 Antibody | Cell Signaling Technology [cellsignal.com]

- 8. PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PIN1 Polyclonal Antibody (PA5-29675) [thermofisher.com]

- 10. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 11. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pin1 is required for the Ser727 phosphorylation-dependent Stat3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]

- 14. Pin1 Regulates the Dynamics of c-Myc DNA Binding To Facilitate Target Gene Regulation and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of PIN1 Inhibitors

Disclaimer: The specific nomenclature "PIN1 inhibitor 2" does not correspond to a universally recognized or uniquely identifiable chemical entity in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the chemical properties and methodologies associated with well-characterized peptidyl-prolyl isomerase (PIN1) inhibitors, serving as a technical resource for researchers, scientists, and drug development professionals. The inhibitors detailed herein are selected to represent different classes and mechanisms of action.

Introduction